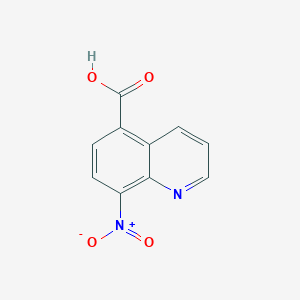
2-(4-Amino-3-chlorophenyl)-2-methylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Amino-3-chlorphenyl)-2-methylpropansäure ist eine organische Verbindung mit einer einzigartigen Struktur, die eine Aminogruppe, ein Chloratom und eine Methylgruppe umfasst, die an einen Phenylring gebunden sind.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-(4-Amino-3-chlorphenyl)-2-methylpropansäure erfolgt typischerweise durch die Reaktion von 4-Amino-3-chlorbenzylalkohol mit geeigneten Reagenzien unter kontrollierten Bedingungen. Eine gängige Methode beinhaltet die Reduktion von Methyl-2-amino-4-chlorbenzoat mit Lithiumaluminiumhydrid (LAH) in Tetrahydrofuran (THF) bei 0 °C, gefolgt von Hydrolyse .
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für diese Verbindung können die großtechnische Synthese unter Verwendung ähnlicher Reduktions- und Hydrolysereaktionen beinhalten, mit Optimierungen für Ausbeute und Reinheit. Die Verwendung von kontinuierlichen Fließreaktoren und automatisierten Systemen kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-(4-Amino-3-chlorphenyl)-2-methylpropansäure durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Aminogruppe kann oxidiert werden, um Nitroderivate zu bilden.
Reduktion: Das Chloratom kann reduziert werden, um dechlorierte Produkte zu bilden.
Substitution: Die Aminogruppe kann an nucleophilen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen
Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Nucleophile wie Amine und Alkohole. Die Reaktionsbedingungen beinhalten typischerweise kontrollierte Temperaturen und pH-Werte, um selektive und effiziente Umwandlungen sicherzustellen.
Hauptprodukte
Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen Nitroderivate, dechlorierte Verbindungen und substituierte Phenylderivate, abhängig von den verwendeten spezifischen Reagenzien und Bedingungen.
Wissenschaftliche Forschungsanwendungen
2-(4-Amino-3-chlorphenyl)-2-methylpropansäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Studien zu seinen potenziellen Wechselwirkungen mit biologischen Makromolekülen.
Medizin: Untersuchung seiner potenziellen therapeutischen Wirkungen und als Vorläufer für die Medikamentenentwicklung.
Industrie: Verwendet in der Produktion von Spezialchemikalien und -materialien.
Wirkmechanismus
Der Wirkmechanismus von 2-(4-Amino-3-chlorphenyl)-2-methylpropansäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Die Aminogruppe kann Wasserstoffbrückenbindungen mit biologischen Makromolekülen bilden, während das Chloratom an Halogenbindungen teilnehmen kann. Diese Wechselwirkungen können die Aktivität von Enzymen und Rezeptoren modulieren und zu verschiedenen biologischen Wirkungen führen .
Wissenschaftliche Forschungsanwendungen
2-(4-Amino-3-chlorophenyl)-2-methylpropanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(4-Amino-3-chlorophenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
(2-Amino-4-chlorphenyl)methanol: Teilt eine ähnliche Struktur, aber es fehlt die Methylgruppe am Propansäureanteil.
3-(4-Amino-3-chlorphenyl)acrylsäure: Enthält eine Acrylsäuregruppe anstelle einer Propansäuregruppe.
Einzigartigkeit
2-(4-Amino-3-chlorphenyl)-2-methylpropansäure ist einzigartig aufgrund des Vorhandenseins sowohl einer Aminogruppe als auch eines Chloratoms am Phenylring sowie einer Methylgruppe am Propansäureanteil. Diese Kombination von funktionellen Gruppen bietet eine eindeutige chemische Reaktivität und potenzielle biologische Aktivität.
Eigenschaften
Molekularformel |
C10H12ClNO2 |
|---|---|
Molekulargewicht |
213.66 g/mol |
IUPAC-Name |
2-(4-amino-3-chlorophenyl)-2-methylpropanoic acid |
InChI |
InChI=1S/C10H12ClNO2/c1-10(2,9(13)14)6-3-4-8(12)7(11)5-6/h3-5H,12H2,1-2H3,(H,13,14) |
InChI-Schlüssel |
NMGANRKZZYOFSJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=CC(=C(C=C1)N)Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(2,2,2-Trifluoroethyl)pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B11886809.png)


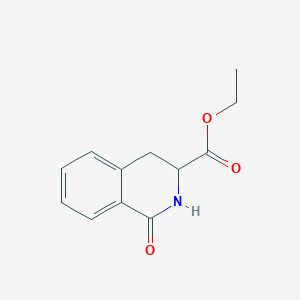
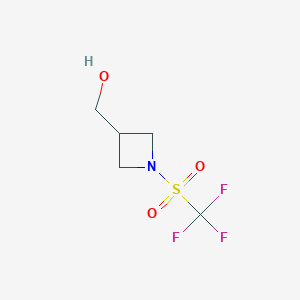

![2-Amino-1-(1-cyclopropyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)ethanone](/img/structure/B11886840.png)
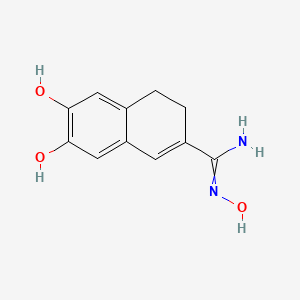
![3-Methyl-7,8,9,10-tetrahydro-6h-benzo[c]chromen-6-one](/img/structure/B11886851.png)
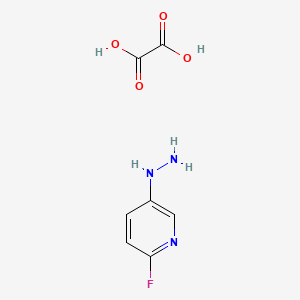

![7-Methyl-3H-pyrano[3,2-f]quinolin-8(7H)-one](/img/structure/B11886865.png)
